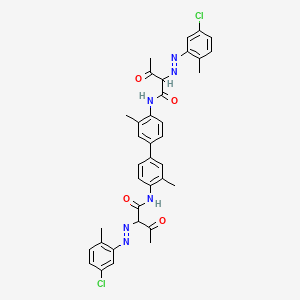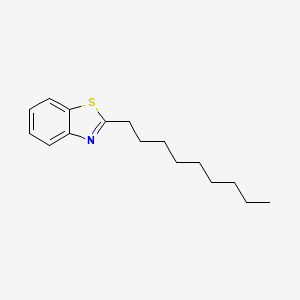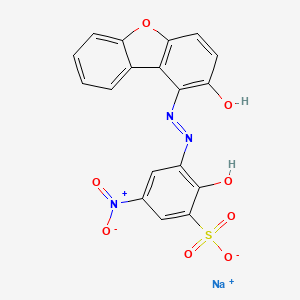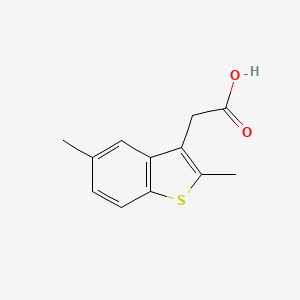![molecular formula C19H22FNO2 B14727098 1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-84-2](/img/structure/B14727098.png)
1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is a synthetic organic compound characterized by the presence of a fluorenyl group, a fluorine atom, and an imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol typically involves the reaction of 7-fluoro-9H-fluoren-2-ylamine with propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize yield. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom enhances the compound’s stability and bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-2-yl isocyanate: Shares the fluorenyl group but differs in functional groups and reactivity.
9H-Fluoren-9-one: Contains a fluorenyl group with a ketone functional group, leading to different chemical properties.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: A more complex molecule with additional functional groups and applications.
Uniqueness
1,1’-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol is unique due to the presence of both a fluorine atom and an imino group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6583-84-2 |
|---|---|
Molekularformel |
C19H22FNO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[(7-fluoro-9H-fluoren-2-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22FNO2/c1-12(22)10-21(11-13(2)23)17-4-6-19-15(9-17)7-14-8-16(20)3-5-18(14)19/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
InChI-Schlüssel |
XQGIPTZYDFQCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


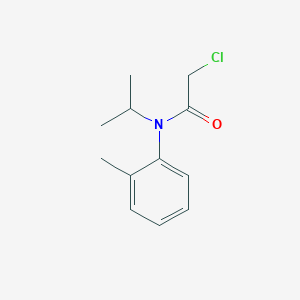


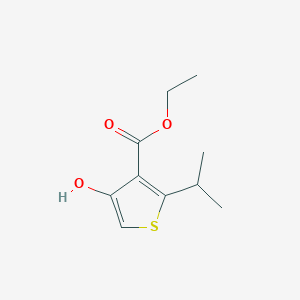


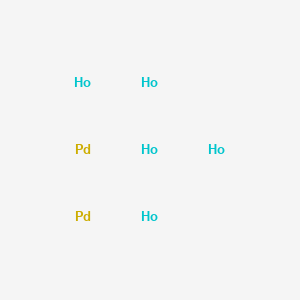
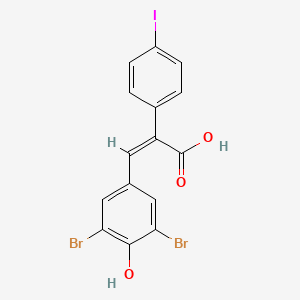
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)

